tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate is a synthetic chemical with a complex structure, containing elements of pyrimidine, piperidine, and carbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction Conditions: : The synthesis typically involves using solvents like ethanol or methanol, with catalysts such as palladium or platinum in a hydrogenation reaction to ensure proper attachment of functional groups.
Industrial Production Methods
Scale-Up Processes: : In an industrial setting, the synthesis involves large-scale reactors with precise control over temperature and pressure conditions to optimize yield and purity.
Purification: : Post-synthesis, the compound is usually purified through techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various substitution reactions, especially nucleophilic substitution, can be carried out using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, platinum, and other metal catalysts in hydrogenation reactions.
Solvents: : Ethanol, methanol, and other polar solvents.
Major Products
The major products of these reactions depend on the specific pathways chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction might lead to corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis.
Valuable for studying reaction mechanisms due to its complex structure.
Biology
Potential application in developing biochemical assays due to its reactive nature.
Medicine
Investigated for potential therapeutic properties, including as a precursor for drug development.
May possess biological activity that warrants further pharmacological studies.
Industry
Useful in manufacturing advanced materials.
Applied in the creation of specialty chemicals due to its unique combination of functional groups.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to nucleophilic sites on biomolecules.
In biochemical pathways, it may act as an inhibitor or activator of certain enzymes, depending on its structural analogs and the functional groups present.
Comparison with Similar Compounds
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate: : Similar in structure but with a methoxy group instead of an ethoxy group.
tert-Butyl (1-(6-ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate: : Contains an ethylthio group in place of the methylthio group.
These compounds share structural similarities but differ in specific substituents, leading to potentially unique reactivity and applications.
By examining the specific nuances of tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, researchers can better understand its potential and leverage its properties for various scientific advancements.
Properties
IUPAC Name |
tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-7-24-15-11-14(19-16(20-15)26-6)22-10-8-9-13(12-22)21(5)17(23)25-18(2,3)4/h11,13H,7-10,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCRDNOPHHCBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.